(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
Medicinally, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
What sets (5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone ring and a pyrazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C32H31N3O2S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-22(2)16-17-37-28-15-14-25(18-23(28)3)30-26(21-35(33-30)27-12-8-5-9-13-27)19-29-31(36)34(32(38)39-29)20-24-10-6-4-7-11-24/h4-15,18-19,21-22H,16-17,20H2,1-3H3/b29-19- |
InChI Key |
JFYDHUSUPRONFY-CEUNXORHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)OCCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)OCCC(C)C |
Origin of Product |
United States |
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